molecular formula C9H14N2O2 B1468472 (1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-yl)methanol CAS No. 1341332-54-4

(1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-yl)methanol

Cat. No. B1468472
CAS RN: 1341332-54-4
M. Wt: 182.22 g/mol
InChI Key: HHGPHSQVFGTMOI-UHFFFAOYSA-N
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Description

((1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-yl)methanol), or 1-THP, is an organic compound that has recently been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and physiology. It is a heterocyclic compound containing both a pyrazole and a tetrahydrofuran ring, and is commonly used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In recent years, 1-THP has been studied for its potential as an inhibitor of certain enzymes and for its possible role in the regulation of gene expression.

Scientific Research Applications

Synthesis and Structural Studies

  • The synthesis of cyclic π-perimeter hydrocarbon platinum group metal complexes derived from ligands similar to "(1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-yl)methanol" has been reported. These complexes are characterized by their spectral and structural properties, with a focus on their potential applications in catalysis and materials science (Sairem et al., 2012).

Antifungal and Antibacterial Activities

  • A study on N,N,N',N'-tetradentate pyrazoly compounds containing a pyrazole moiety similar to "(1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-yl)methanol" explored their synthesis and evaluation for antifungal and antibacterial activities. The findings indicate specific antifungal properties without antibacterial activity, underscoring the potential for developing new antifungal agents (Abrighach et al., 2016).

Antimicrobial and Anticancer Properties

  • Novel pyrazole derivatives with structural elements related to "(1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-yl)methanol" have been synthesized and evaluated for their antimicrobial and anticancer activities. Some compounds exhibited higher anticancer activity than the reference drug doxorubicin, highlighting the potential for developing new therapeutic agents (Hafez et al., 2016).

Computational and Synthetic Approaches

  • The eco-friendly synthesis of new heterocyclic pyrazolic carboxylic α-amino esters has been investigated, with a focus on the computational study to ensure the feasibility of the reactions. This research provides insights into developing economical and efficient synthesis strategies for compounds with potential biological activities (Mabrouk et al., 2020).

properties

IUPAC Name

[1-(oxolan-2-ylmethyl)pyrazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c12-7-8-4-10-11(5-8)6-9-2-1-3-13-9/h4-5,9,12H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHGPHSQVFGTMOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C=C(C=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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